(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone: is a complex organic compound featuring a 1,2,4-oxadiazole ring, an azetidine ring, and a fluorophenyl group
Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole moiety, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Compounds containing 1,2,4-oxadiazole have been utilized in a wide range of applications, including as an essential part of the pharmacophore in medicinal chemistry .
Mode of Action
The exact mode of action of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone
1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structures .
Result of Action
1,2,4-oxadiazole derivatives have been found to have various effects, including anticancer, vasodilator, anticonvulsant, and antidiabetic activities .
Action Environment
Such factors can significantly affect the properties and activities of 1,2,4-oxadiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Azetidine ring formation: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and azetidine intermediates with the 2-fluorophenyl group using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, potentially using continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include benzaldehyde and benzoic acid derivatives.
- Reduction products include amine derivatives of the oxadiazole ring.
- Substitution products include various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential therapeutic agent due to its unique structure.
- Investigated for antimicrobial, antiviral, and anticancer activities.
Industry:
- Potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-chlorophenyl)methanone: Chlorine instead of fluorine, affecting reactivity and biological activity.
Uniqueness:
- The specific positioning of the fluorine atom in (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone can significantly influence its electronic properties and interactions with biological targets, potentially leading to unique therapeutic effects.
This compound’s unique combination of structural features makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(24)23-11-14(12-23)18-21-17(22-25-18)10-13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNABVCVPCLCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.